molecular formula C34H33ClF3NO3 B1679319 RGX-104 free Acid CAS No. 610318-54-2

RGX-104 free Acid

カタログ番号 B1679319
CAS番号: 610318-54-2
分子量: 596.1 g/mol
InChIキー: ZLJZDYOBXVOTSA-XMMPIXPASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RGX-104 free Acid is an orally bioavailable and potent liver-X nuclear hormone receptor (LXR) agonist that modulates innate immunity via transcriptional activation of the ApoE gene .


Molecular Structure Analysis

The molecular weight of RGX-104 free Acid is 596.08 and its molecular formula is C34H33ClF3NO3 . The SMILES representation of its structure is O=C(O)CC1=CC=CC(OCCC@H(F)F)=C2Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4)C)=C1 .


Physical And Chemical Properties Analysis

RGX-104 free Acid is a solid, white to off-white compound . It is soluble in DMSO to a concentration of 100 mg/mL .

科学的研究の応用

Application in Cancer Immunotherapy

Specific Scientific Field

Cancer Immunotherapy

Summary of the Application

RGX-104 is a first-in-class immunotherapy that targets the liver-X receptor (LXR). It modulates innate immunity via transcriptional activation of the ApoE gene . The binding of ApoE to its receptor LRP8 robustly inhibits angiogenesis and depletes myeloid-derived suppressor cells (MDSC), thereby activating cytotoxic T-lymphocytes .

Methods of Application

In the phase 1b RGX-104 plus docetaxel combination dose escalation cohorts, RGX-104 was administered in combination with docetaxel . The dosing regimen included RGX-104 80 mg BID, 5 days-on/2 days-off (5/2), and docetaxel at 28 mg/m2 on a specific schedule .

Results or Outcomes

The combination of RGX-104 and docetaxel resulted in a 66% disease control rate in 9 evaluable patients, including 2 patients with partial responses . The most common adverse event was neutropenia .

Application in Treatment of Advanced Lung & Endometrial Cancer

Specific Scientific Field

Oncology

Summary of the Application

RGX-104 is being studied in a Phase 1, first-in-human, dose escalation and expansion study as a single agent and in combination with nivolumab, ipilimumab, docetaxel, or pembrolizumab plus carboplatin/pemetrexed .

Methods of Application

RGX-104 is administered orally for 21 days with a 1-week rest (28-day cycle) at various doses and schedules, with or without nivolumab, ipilimumab, docetaxel, or pembrolizumab plus carboplatin/pemetrexed .

Results or Outcomes

The results of this study are not yet available as the study is still recruiting .

Safety And Hazards

RGX-104 free Acid is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

RGX-104 is currently being evaluated in a Phase 1, first-in-human, dose escalation and expansion study as a single agent and in combination with other drugs for the treatment of advanced solid tumors and lymphoma .

特性

IUPAC Name

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJZDYOBXVOTSA-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RGX-104 free Acid

CAS RN

610318-54-2
Record name SB 742881
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abequolixron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABEQUOLIXRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RGX-104 free Acid
Reactant of Route 2
RGX-104 free Acid
Reactant of Route 3
RGX-104 free Acid
Reactant of Route 4
RGX-104 free Acid
Reactant of Route 5
RGX-104 free Acid
Reactant of Route 6
RGX-104 free Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。